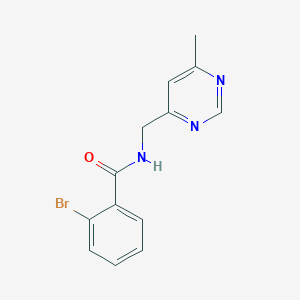

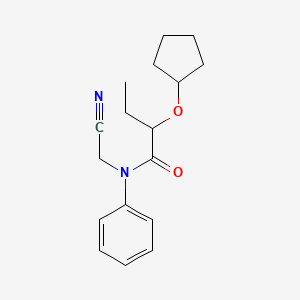

2-溴-N-((6-甲基嘧啶-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide derivatives involves the reaction between substituted pyrimidin-amine and bromomethyl benzoyl bromide in the presence of KOH, highlighting a type of aldol condensation reaction. This methodology is applicable for synthesizing various substituted benzamide derivatives, including those with bromo-methyl groups and pyrimidinyl methyl benzamide structures, demonstrating a versatile approach for the synthesis of complex organic compounds (M. Laxmi, G. Ravi, A. Nath, 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is performed using techniques such as X-ray crystallography, providing insights into the crystal packing, hydrogen bonding, and the stabilization mechanisms of the compounds. For instance, studies involving antipyrine derivatives reveal how hydrogen bonding and π-interactions contribute to the stability of the molecular assemblies (A. Saeed, A. Khurshid, U. Flörke, et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can result in compounds with significant antibacterial and antifungal activity. The structure-activity relationship demonstrates how different substituents on the benzamide scaffold affect the biological activity of the compounds. For example, compounds containing specific phenyl moieties have shown almost equal or more significant activity than standard drugs like Streptomycin and Amphotericin-B (M. Laxmi, G. Ravi, A. Nath, 2019).

Physical Properties Analysis

Physical properties, including melting points and solubility, are crucial for understanding the behavior of chemical compounds in various conditions. While specific studies on "2-bromo-N-((6-methylpyrimidin-4-yl)methyl)benzamide" might not be directly cited, similar compounds’ analysis provides valuable insights into their physical characteristics, potentially informing their storage, handling, and application in further chemical reactions.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity with different chemical groups and the effects of substituents on their chemical behavior, are essential for designing compounds with desired biological activities. Reactivity studies, such as those involving the synthesis of quinazolinones, highlight the importance of structural modifications to enhance biological activity (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).

科学研究应用

抗菌和抗真菌活性

已合成并评估了苯甲酰胺的取代衍生物,与2-溴-N-((6-甲基嘧啶-4-基)甲基)苯甲酰胺密切相关,用于其抗菌和抗真菌活性。含有特定基团的化合物显示出对多种革兰氏阳性和阴性细菌以及各种真菌的显著活性,表明在开发新的抗微生物药物(Laxmi, Ravi, & Nath, 2019)方面具有潜在应用。

抗癌和抗炎药物

与2-溴-N-((6-甲基嘧啶-4-基)甲基)苯甲酰胺共享结构基序的吡唑吡咯嘧啶衍生物显示出作为抗癌和抗5-脂氧合酶药物的潜力。这些化合物在细胞培养模型中显示出强大的活性,突显了它们在癌症和与炎症相关的治疗研究中的潜力(Rahmouni et al., 2016)。

抗病毒活性

已合成某些衍生物并评估其抗病毒活性,显示出对DNA和逆转录病毒具有潜在作用。这表明在开发治疗病毒感染的药物方面具有应用潜力,尽管在不同病毒菌株之间的活性差异显著(Dinakaran et al., 2003)。

酶抑制

已将衍生物作为二氢叶酸还原酶等酶的不可逆抑制剂进行研究,表明在设计用于治疗由酶功能障碍引起的疾病的药物方面具有潜在用途(Baker & Coward, 1967)。

结构和电子研究

对苯甲酰胺衍生物的结构和电子性质进行的研究提供了有关其分子构象和相互作用的见解,这对于设计药理活性化合物至关重要。这些研究包括X射线结构表征、Hirshfeld表面分析和DFT计算,有助于了解这些化合物在分子水平上的相互作用方式及其潜在作用机制(Saeed et al., 2020)。

安全和危害

作用机制

Mode of Action

It is known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .

Pharmacokinetics

As a result, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

Given the compound’s potential for free radical reactions , it may induce changes in cellular redox status and potentially affect cell signaling pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

属性

IUPAC Name |

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O/c1-9-6-10(17-8-16-9)7-15-13(18)11-4-2-3-5-12(11)14/h2-6,8H,7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQKAYBUPBDQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2485300.png)

![8-Nitro-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2485301.png)

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)